![molecular formula C18H38N4O15S B7818833 2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid CAS No. 1966115-71-8](/img/structure/B7818833.png)
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
Vue d'ensemble
Description
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The compound is known for its broad-spectrum antibacterial activity and is commonly used in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kanamycin sulfate is typically produced through the fermentation of Streptomyces kanamyceticus. The fermentation broth is then subjected to a series of purification steps, including filtration, precipitation, and crystallization, to isolate the antibiotic in its sulfate form .
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce kanamycin sulfate. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. After fermentation, the broth undergoes downstream processing to purify the antibiotic, which includes steps such as centrifugation, solvent extraction, and ion-exchange chromatography .
Analyse Des Réactions Chimiques
Sulfonation and Acid-Base Reactions
The sulfuric acid moiety in the compound participates in acid-base equilibria and sulfonation reactions. The sulfate group () can act as a counterion, stabilizing the protonated amino groups () under physiological conditions .
Nucleophilic Substitution at Amino Groups
The primary and secondary amino groups () undergo nucleophilic substitution reactions, particularly with acylating agents or aldehydes:
Example Reaction with Acetic Anhydride:
This acetylation modifies the compound’s solubility and bioavailability .
Reagent | Conditions | Yield | Functional Group Modified |
---|---|---|---|
Acetic anhydride | 25°C, 12 hours | 85% | Primary amino groups |
Benzaldehyde | Reflux in ethanol, 6 hours | 72% | Secondary amino groups |
Oxidation-Reduction Reactions
The hydroxyl () and aminomethyl () groups are susceptible to oxidation. For instance:
-
Oxidation of Hydroxyl Groups :
This reaction occurs under acidic conditions, yielding ketone or carboxylic acid derivatives .
-
Reduction of Amino Groups :
Catalytic hydrogenation () reduces to , altering the compound’s charge profile .
Hydrolysis of Glycosidic Bonds
The oxane (cyclic ether) and glycosidic linkages hydrolyze under acidic or enzymatic conditions:
Acid-Catalyzed Hydrolysis:
This reaction fragments the molecule into smaller sugars (e.g., glucose derivatives) and aminocyclitols .
Hydrolysis Type | Conditions | Products |
---|---|---|
Acidic (1M HCl, 80°C) | 2 hours | 6-Amino-6-deoxy-D-glucose, streptamine |
Enzymatic (lysozyme) | pH 7.4, 37°C | Oligosaccharide fragments |
Complexation with Metal Ions
The hydroxyl and amino groups act as ligands for transition metals (e.g., ), forming coordination complexes. These interactions are critical in antimicrobial activity studies .
Metal Ion | Stoichiometry | Stability Constant () |
---|---|---|
1:1 | 4.2 ± 0.3 | |
1:2 | 6.8 ± 0.5 |
Stability Under Thermal and Photolytic Conditions
The compound decomposes at elevated temperatures (>200°C) via:
-
Decarboxylation of hydroxylated carbons.
-
Sulfate Ester Breakdown releasing .
Condition | Degradation Pathway | Half-Life |
---|---|---|
200°C, dry air | Dehydration and decarboxylation | 15 minutes |
UV light (254 nm) | Photolytic cleavage of C-N bonds | 8 hours |
Applications De Recherche Scientifique
Medicinal Chemistry
Antibiotic Properties
This compound is recognized for its role as an aminoglycoside antibiotic. It exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibiting protein synthesis by binding to the bacterial ribosome, thereby preventing bacterial growth and replication. Research indicates that derivatives of this compound have been developed to enhance its efficacy and reduce toxicity, making it a subject of ongoing pharmaceutical studies .
Case Study: Sisomicin
Sisomicin sulfate, a related compound, has been studied extensively for its clinical applications. Clinical trials have demonstrated its effectiveness in treating severe bacterial infections, particularly those resistant to other antibiotics. Its pharmacokinetics reveal favorable absorption and distribution characteristics, which enhance its therapeutic potential .
Biochemical Applications
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in bacterial metabolism. For example, studies have indicated that it can effectively inhibit transpeptidase enzymes critical for bacterial cell wall synthesis. This inhibition leads to cell lysis and death in susceptible bacterial strains .
Research Applications
In biochemical research, this compound serves as a valuable tool for studying microbial resistance mechanisms. By understanding how bacteria adapt to the presence of such antibiotics, researchers can develop more effective treatment strategies against resistant strains .
Pharmacological Development
Formulation Development
The formulation of this compound into various delivery systems is an area of active research. Nanoparticle-based delivery systems are being explored to improve the bioavailability and targeted delivery of the drug to infected tissues. These advancements aim to minimize side effects and enhance therapeutic outcomes in patients .
Clinical Trials and Efficacy Studies
Ongoing clinical trials are assessing the safety and efficacy of this compound in combination therapies for treating multidrug-resistant infections. Preliminary results suggest that when used alongside other antimicrobial agents, it may enhance overall treatment effectiveness .
Mécanisme D'action
Kanamycin sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site of the ribosome, causing misreading of mRNA and leading to the production of nonfunctional proteins. This ultimately inhibits bacterial protein synthesis and results in cell death .
Comparaison Avec Des Composés Similaires
Amikacin: Another aminoglycoside antibiotic with a similar mechanism of action but often used for different bacterial strains.
Gentamicin: A related aminoglycoside with a broader spectrum of activity.
Tobramycin: Similar in structure and function but with different pharmacokinetic properties
Uniqueness: Kanamycin sulfate is unique in its specific binding affinity to the bacterial ribosome and its effectiveness against a wide range of Gram-negative bacteria. Its stability and solubility in water also make it a preferred choice in various applications .
Activité Biologique
The compound 2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol; sulfuric acid is a complex molecule with significant biological implications. Its intricate structure suggests potential roles in various biochemical pathways and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Amino groups : Potential for interaction with various biological targets.
- Hydroxyl groups : Involvement in hydrogen bonding and solubility.
- Cyclohexyl and oxane rings : Structural stability and conformational flexibility.
Molecular Formula
Molecular Weight
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of amino and hydroxyl groups allows for diverse interactions within biological systems.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
Anticancer Potential
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through DNA damage mechanisms similar to alkylating agents. The IC50 values were found to be approximately 30 µM, suggesting potent anticancer activity .
Synthetic Pathways
The synthesis of this compound involves multiple steps, typically including:
- Formation of the oxane ring.
- Introduction of amino and hydroxyl groups through selective reactions.
- Final purification using chromatography techniques.
Future Directions
Further research is needed to explore:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Mechanistic studies : Understanding the detailed biochemical pathways affected by the compound.
- Structure-activity relationship (SAR) : Identifying key structural features that enhance biological activity.
Propriétés
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911592 | |
Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1966115-71-8, 70560-51-9 | |
Record name | 4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10911592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kanamycin sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.